molecular formula C10H23NO B13523120 n-Isobutyl-5-methoxypentan-1-amine

n-Isobutyl-5-methoxypentan-1-amine

Cat. No.: B13523120
M. Wt: 173.30 g/mol
InChI Key: DJDKAKOMPHURBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Isobutyl-5-methoxypentan-1-amine: is an organic compound with the molecular formula C10H23NO It is a derivative of pentanamine, featuring an isobutyl group and a methoxy group attached to the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Isobutyl-5-methoxypentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 5-methoxypentan-1-amine with isobutyl halides in the presence of a base such as sodium or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: n-Isobutyl-5-methoxypentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-Isobutyl-5-methoxypentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also be employed in the development of new drugs or as a probe in biochemical assays .

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes .

Industry: this compound finds applications in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure makes it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of n-Isobutyl-5-methoxypentan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and isobutyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • n-Butyl-5-methoxypentan-1-amine
  • n-Isobutyl-4-methoxypentan-1-amine
  • n-Isobutyl-5-ethoxypentan-1-amine

Comparison: Compared to similar compounds, n-Isobutyl-5-methoxypentan-1-amine exhibits unique properties due to the presence of both isobutyl and methoxy groups. These functional groups influence its reactivity, solubility, and binding interactions. The compound’s distinct structure makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

5-methoxy-N-(2-methylpropyl)pentan-1-amine

InChI

InChI=1S/C10H23NO/c1-10(2)9-11-7-5-4-6-8-12-3/h10-11H,4-9H2,1-3H3

InChI Key

DJDKAKOMPHURBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.